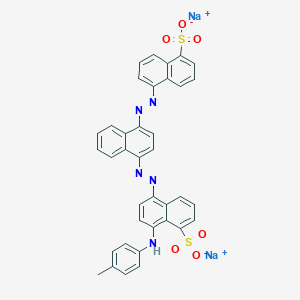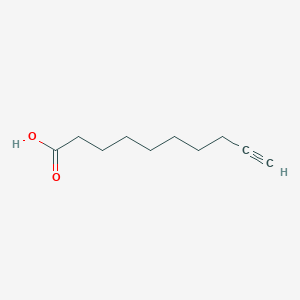
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one
Overview
Description
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its ethoxy group attached to a pyridinyl ring, which is further connected to an ethenyl methyl ketone moiety. Its structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one finds applications in diverse scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
2-Acetylpyridine: Similar structure but lacks the ethoxy group.
2-Pyridyl methyl ketone: Similar structure but lacks the ethenyl group.
2-Acetopyridine: Another similar compound with slight structural differences.
Uniqueness: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the ethoxy group enhances its solubility and reactivity in certain reactions, making it more versatile compared to its analogs.
Properties
CAS No. |
88349-61-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |
InChI Key |
IATKKGJZTHMRBF-FLIBITNWSA-N |
SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
Isomeric SMILES |
CCO/C=C(\C1=CC=NC=C1)/C(=O)C |
Canonical SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
Key on ui other cas no. |
88349-61-5 |
Synonyms |
(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B155231.png)
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)




![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)





